4-(4-Chlorophenyl)pyridine
Overview
Description
“4-(4-Chlorophenyl)pyridine” is a chemical compound with the CAS Number: 5957-96-0 . It has a molecular weight of 189.64 and a linear formula of C11H8ClN . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related compound, “2,4,6-tris(4-chlorophenyl)pyridine”, was synthesized in an efficient and rapid procedure under mild reaction conditions .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.2±0.1 g/cm³ and a boiling point of 297.6±15.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Crystal Structure Analysis
- 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate : This study focuses on the crystal structure of a compound closely related to 4-(4-Chlorophenyl)pyridine. The crystal structure is stabilized by intermolecular C—H⋯O interactions, which is a significant aspect of its molecular geometry (Vimalraj & Pandiarajan, 2010).
Organic Synthesis and Chemical Properties
- Photoinduced direct 4-pyridination of C(sp3)–H Bonds : This research demonstrates a methodology for the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine, a process which is highly chemoselective and efficient for creating biologically active molecules (Hoshikawa & Inoue, 2013).
- Improving the activity in hydrodechlorination of Pd/C catalysts : This study investigates the effect of N-doping of activated carbon support on the catalytic activity of Pd catalysts in the aqueous phase hydrodechlorination reaction, using 4-chlorophenol as a model compound (Ruiz-Garcia et al., 2020).
Biological Applications and Antimicrobial Activity
- Synthesis, Spectral Studies Antibacterial and Antifungal Activity : This paper presents the synthesis of new compounds with a pyridine nucleus, including derivatives of 4-chlorophenyl, and their evaluated biological activity against various bacteria and fungi (Bhuva et al., 2015).
Computational Analysis and Theoretical Studies
- A first principles study of electronic, optical, nonlinear optical properties : This research provides a computational analysis of a novel chalcone derivative, including properties relevant to nonlinear optics, which can be useful in optoelectronic device fabrications (Shkir et al., 2018).
Environmental and Green Chemistry
- Whole-cell biocatalytic synthesis : The study explores a green and efficient method to synthesize S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a microreaction system, highlighting the potential of environmentally friendly synthesis approaches (Chen et al., 2021).
Safety and Hazards
“4-(4-Chlorophenyl)pyridine” is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is known that pyridine derivatives, which include 4-(4-chlorophenyl)pyridine, often interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in numerous biological processes .
Mode of Action
It is known that pyridine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the this compound molecule .
Biochemical Pathways
Given the broad range of potential targets for pyridine derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways and targets involved .
Pharmacokinetics
The properties of pyridine derivatives can vary widely depending on their specific structures . These properties can significantly impact the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound . These could potentially include changes in enzyme activity, alterations in signal transduction, or other cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or organism .
Properties
IUPAC Name |
4-(4-chlorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQOPXNLTUXDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307628 | |
Record name | 4-(4-Chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-96-0 | |
Record name | 5957-96-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(4-Chlorophenyl)pyridine as an antimicrobial agent?
A1: The research article highlights the identification of this compound as an antimicrobial compound derived from plant extracts. While solvent extracts from Terminalia chebula, Simarouba glauca, and Bixa orellana exhibited inhibitory effects on Xanthomonads, further analysis revealed this compound as the active component responsible for this activity []. This discovery holds promise for developing new antimicrobial agents derived from natural sources.
Q2: What is the spectrum of antimicrobial activity of this compound?
A2: The study demonstrated that commercially obtained this compound exhibited antimicrobial activity against both bacteria and fungi. Specifically, it inhibited the growth of the bacteria Clostridium perfringens and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger []. This broad spectrum of activity suggests its potential for targeting a range of microbial infections.
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